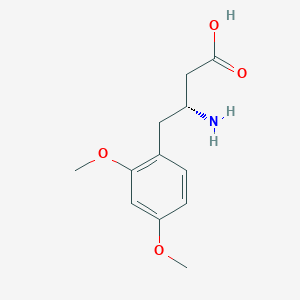

(R)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the beta position of the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable chiral auxiliary to introduce the beta-homoalanine moiety.

Reduction: The resulting product is then reduced to form the desired amino acid derivative.

Industrial Production Methods

Industrial production methods for ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine may involve large-scale aldol condensation and reduction reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- ®-4-(2,5-Dimethoxy-phenyl)-beta-homoalanine

- ®-4-(3,4-Dimethoxy-phenyl)-beta-homoalanine

- ®-4-(2,4-Dimethoxy-phenyl)-alpha-alanine

Uniqueness

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is unique due to its specific substitution pattern on the phenyl ring and the beta position of the alanine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(R)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SARs) derived from recent studies.

Chemical Structure and Synthesis

This compound is characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. The synthesis typically involves standard peptide coupling techniques and may include steps for protecting functional groups during the synthesis process.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including enzyme inhibition, cytotoxicity against cancer cell lines, and modulation of protein interactions.

Enzyme Inhibition

Recent studies have shown that derivatives of beta-homoalanine compounds exhibit significant inhibitory activity against specific enzymes. For instance, compounds similar to this compound have been tested for their ability to inhibit carbonic anhydrase II (CA-II), a key enzyme involved in physiological processes like respiration and acid-base balance.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4a | 12.1 ± 0.86 | H-bonding interactions with active site residues |

| 4c | 13.8 ± 0.64 | Similar binding mode as 4a |

| 4b | 19.1 ± 0.88 | Interacts with Thr200 and Gln92 |

| 4h | 20.7 ± 1.13 | Blocks active site entrance |

These results indicate that the compound's structural features contribute significantly to its binding affinity and inhibitory potency against CA-II .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound has shown promising results in disrupting cell cycle progression and inducing apoptosis.

Case Study: HepG2 Cell Line

- Compound Tested : this compound

- IC50 Values : Ranged from 1.38 to 3.21 µM for structurally related compounds.

- Mechanism : Induced G2/M phase arrest and increased Annexin-V positive cells indicating apoptosis.

- Biomarkers : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) observed through flow cytometry .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the beta-homoalanine backbone can significantly alter the compound's efficacy.

Key Findings:

- Substituent Positioning : The positioning of methoxy groups on the phenyl ring enhances binding affinity for target enzymes.

- Linker Variability : Variations in the linker connecting the phenyl group to the beta-homoalanine moiety affect both enzyme inhibition and cytotoxicity.

- Functional Group Influence : Electron-withdrawing or electron-donating groups can modulate the compound's overall reactivity and interaction with biological targets .

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(3R)-3-amino-4-(2,4-dimethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(7-10)17-2)5-9(13)6-12(14)15/h3-4,7,9H,5-6,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

DUZSZBUOPSMPPJ-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@H](CC(=O)O)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(CC(=O)O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.